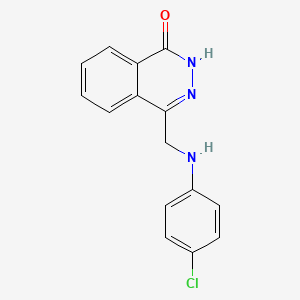

4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone

Description

4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone is a phthalazine derivative characterized by a 4-chloroanilino methyl substituent at the C-4 position of the phthalazinone core. Phthalazinones are a class of heterocyclic compounds with demonstrated biological activities, including vasorelaxant, antimicrobial, antitumor, and anti-inflammatory properties . The substitution pattern at the C-4 position significantly influences pharmacological activity, as this site often serves as a key pharmacophore for interaction with biological targets . For example, 4-substituted phthalazinones have been explored as poly(ADP-ribose)polymerase (PARP) inhibitors, platelet aggregation inhibitors, and anticancer agents .

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chloroanilino)methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(20)19-18-14/h1-8,17H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPESBMAFGWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of 4-chloroaniline with phthalazinone under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure the proper formation of the desired product. Common reagents used in the synthesis include solvents like ethanol or methanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to maintain consistent quality and to minimize any potential by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 4-chloroanilino group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phthalazinone derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research indicates that phthalazinone derivatives, including 4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone, exhibit significant antitumor properties. Studies have demonstrated that compounds with a phthalazinone core can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown selective cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated by the upregulation of pro-apoptotic markers such as p53 and caspase-3 .

2. Immunomodulatory Effects

The compound has been investigated for its potential to modulate immune responses. It has been suggested that certain phthalazinone derivatives can enhance the immune response against infections and tumors by acting as immunopotentiators. This application is particularly relevant in the context of developing therapeutic vaccines and treatments for cancers where immune evasion is a challenge .

3. Antimicrobial Properties

Phthalazinones have also been evaluated for their antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infectious diseases . The broad-spectrum activity of these compounds makes them suitable candidates for further development as antimicrobial agents.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. The methods employed can include classical heating and modern techniques such as ultrasonic irradiation, which have been shown to improve yield and reaction rates .

Case Studies

Case Study 1: Antitumor Mechanism Exploration

In a study investigating the anti-proliferative effects of phthalazinone derivatives, researchers synthesized several compounds and assessed their activity against HepG2 and MCF-7 cell lines. The results indicated that specific derivatives not only inhibited cell growth but also triggered apoptosis through the activation of signaling pathways involving MAPK and Topo II .

Case Study 2: Immunomodulatory Potential

A patent application highlighted the use of phthalazinone derivatives in combination with antigens to create more effective vaccines. This approach aims to enhance the immune response in patients with suppressed immune systems, showcasing the versatility of these compounds in therapeutic settings .

Data Tables

Mechanism of Action

The mechanism by which 4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phthalazinone Derivatives

Key Findings

In contrast, 4-(4-chlorobenzyl) derivatives (e.g., CAS 53242-88-9) exhibit anti-HIV activity due to hydrophobic interactions with viral proteins . 2-Phenyl substituents (e.g., in platelet aggregation inhibitors) demonstrate specificity for arachidonic acid pathways, with minimal effects on ADP-induced aggregation .

Physicochemical Properties: Melting Points: Derivatives with bulkier substituents (e.g., 2-(2-Amino-5-chlorophenyl)-4-methyl-) exhibit higher melting points (195–196°C) compared to simpler analogs like 4-(4-chlorophenyl)-2-methyl- (147–148°C) . Coordination Chemistry: The 4-(3-chloro-4-methylphenyl) derivative forms stable uranyl complexes, suggesting utility in nuclear medicine .

Therapeutic Potential: PARP Inhibition: 4-Substituted benzyl phthalazinones (e.g., from ) show promise in oncology by disrupting DNA repair mechanisms. Anticancer Agents: Amino- and polyaminophthalazinones exhibit Cu(II) coordination and cytotoxicity, highlighting their dual role as ligands and therapeutics .

Biological Activity

4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antifungal applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves the reaction of phthalazinone derivatives with 4-chloroaniline under specific conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and conventional heating techniques. The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For example, it has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism of action involves the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins like p53 and caspase-3, alongside the downregulation of cell cycle regulators such as cdk1 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 17.39 | Induction of apoptosis via caspase activation |

| MCF-7 | 19.84 | Cell cycle arrest at S phase |

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity. It has been tested against various fungal strains, including Cryptococcus neoformans and dermatophytes, demonstrating significant inhibition at low concentrations. The presence of the 4-chloroanilino group is crucial for its antifungal efficacy, as studies indicate that modifications to this moiety can significantly alter activity levels .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Cryptococcus neoformans | < 50 µg/mL |

| Dermatophytes | < 100 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of phthalazinone derivatives is closely linked to their structural features. The presence of electron-withdrawing groups like chlorine at specific positions enhances the compound's interaction with biological targets. For instance, compounds with a chloro substituent at the para position on the benzyl ring have exhibited superior anticancer and antifungal activities compared to their non-substituted counterparts .

Key Findings from SAR Studies

- Chloro Substituents : Enhance biological activity by increasing lipophilicity and improving binding interactions with target proteins.

- Alkyl Substituents : Generally reduce activity; however, specific configurations can yield potent derivatives.

- Hydrogen Bonding : The ability to form hydrogen bonds with target biomolecules is critical for the efficacy of these compounds .

Case Studies

- Anticancer Study : A study involving various phthalazinone derivatives demonstrated that compound 48a exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-fluorouracil against HepG2 cells, suggesting a promising lead for further development .

- Antifungal Study : A series of phthalazinone derivatives were evaluated for antifungal activity, revealing that compounds with a para-chlorobenzyl group displayed remarkable potency against multiple fungal strains, underscoring the importance of substituent positioning in drug design .

Q & A

Q. What are the established synthetic routes for 4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via sequential bromination, alkylation, and palladium-catalyzed amination. For example:

Bromination : React phthalazin-1(2H)-one with potassium tribromide to yield 4-bromophthalazinone .

Alkylation : Use methyl iodide or isopropyl iodide to introduce alkyl groups at the 4-position.

Amination : Employ aliphatic or aromatic amines (e.g., 4-chloroaniline) in a palladium-catalyzed coupling to install the final substituent .

- Characterization : Key intermediates are verified via -NMR, -NMR, and HRMS. X-ray crystallography (e.g., as in ) can confirm stereochemistry and regioselectivity .

Q. What spectroscopic techniques are critical for confirming the structure of phthalazinone derivatives?

- Methodological Answer :

- NMR : -NMR identifies substituent integration and coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for the phthalazinone core). -NMR confirms carbonyl (C=O) resonance near δ 160–170 ppm .

- Mass Spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns. For example, reports a monoisotopic mass of 381.1608 for azelastine derivatives .

- X-ray Diffraction : Used to resolve crystal structures, as demonstrated in for related pyrrole-carboxylate analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-substituted phthalazinones?

- Methodological Answer : Discrepancies may arise from assay conditions, substituent effects, or target selectivity. Strategies include:

- Systematic SAR Studies : Vary substituents at the 4-position (e.g., alkyl vs. aromatic groups) and evaluate activity trends. shows that phenyl or thienyl groups enhance thromboxane A2 inhibition, while carboxyl groups reduce efficacy .

- In Vitro vs. In Vivo Validation : Compare enzyme inhibition (e.g., PARP in ) with animal models to assess translational relevance .

- Kinetic Analysis : Measure receptor binding kinetics (e.g., for CNS targets in ) to distinguish transient vs. sustained effects .

Q. What experimental approaches are used to determine the primary molecular targets of phthalazinone derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against target panels (e.g., PARP in , acetylcholinesterase in ) using fluorogenic substrates or radiolabeled ligands .

- Cellular Pathway Analysis : Employ siRNA knockdown or CRISPR-Cas9 to validate target dependency. For example, PARP inhibitor olaparib () reduces NAD depletion in hepatic cells .

- Molecular Docking : Use computational models (e.g., in ) to predict binding modes and guide mutagenesis studies .

Q. How can the pharmacokinetic profile of this compound be optimized for CNS delivery?

- Methodological Answer :

- Physicochemical Tuning : Adjust logP (via substituent polarity) to balance blood-brain barrier penetration. highlights intranasal delivery strategies for analogs like GSK1004723, emphasizing low molecular weight (<450 Da) and moderate lipophilicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, as seen in azelastine hydrochloride () .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., N-methyl groups in ) and modify them to reduce clearance .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity data across phthalazinone derivatives?

- Methodological Answer :

- Dose-Response Curves : Generate IC values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity. reports IC ranges of 0.5–10 µM for anticancer derivatives .

- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis to differentiate cytostatic vs. cytotoxic effects.

- Statistical Validation : Use ANOVA or non-parametric tests to account for biological replicates, as in ’s thromboxane A2 inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.